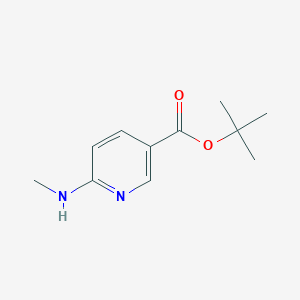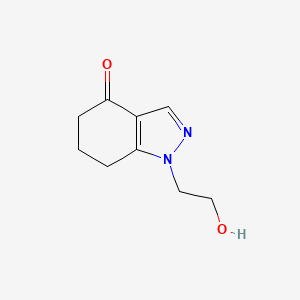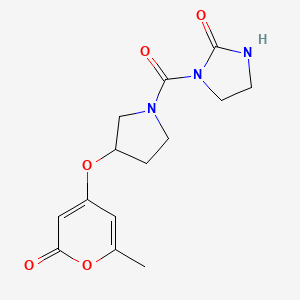
1-(2-Chlorobenzyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorobenzyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Enantioselective Reactions
Asymmetric, catalytic reactions of oxocarbenium ions have been reported, utilizing simple, chiral urea and thiourea derivatives as catalysts. These substances catalyze the enantioselective substitution of silyl ketene acetals onto 1-chloroisochromans, involving anion binding by the chiral catalyst to generate a reactive oxocarbenium ion. Catalysts with tertiary benzylic amide groups, particularly those derived from enantioenriched 2-arylpyrrolidine derivatives, afforded the highest enantioselectivities (Reisman, Doyle, & Jacobsen, 2008).
Urea-Fluoride Interaction
The interaction between 1,3-bis(4-nitrophenyl)urea and various oxoanions in MeCN solution leads to bright yellow 1:1 complexes, demonstrating the significance of urea-fluoride interactions. This interaction initially forms a stable 1:1 complex through hydrogen bonding, which upon addition of a second equivalent induces urea deprotonation due to the formation of HF2-. This process highlights the nature of urea-fluoride interaction as both incipient and definitive in proton transfer (Boiocchi et al., 2004).
Cytokinin-Like Activity in Plant Morphogenesis
Urea derivatives like forchlorofenuron (CPPU) and thidiazuron (TDZ) have been identified for their cytokinin-like activity, often exceeding that of adenine compounds. These compounds are significant in in vitro plant morphogenesis studies for their role in cell division and differentiation. Recent structure-activity relationship studies have led to the identification of new urea cytokinins and other derivatives specifically enhancing adventitious root formation, showcasing the diverse applications of urea derivatives in plant biology (Ricci & Bertoletti, 2009).
Anticancer Potential
1-Aryl-3-(2-chloroethyl) ureas and their derivatives have been synthesized and evaluated for cytotoxicity on human adenocarcinoma cells in vitro. Some derivatives were found to be at least as cytotoxic as chlorambucil, a known anticancer agent, indicating the potential of certain urea derivatives as anticancer agents (Gaudreault et al., 1988).
Hydroamination Catalysis
The intramolecular exo-hydroamination of N-alkenyl ureas, catalyzed by a gold(I) N-heterocyclic carbene complex at or near room temperature, forms nitrogen heterocycles in excellent yield. This highlights the catalytic capabilities of urea derivatives in organic synthesis (Bender & Widenhoefer, 2006).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-16-9-5-4-6-13(16)11-20-18(24)21-14-10-17(23)22(12-14)15-7-2-1-3-8-15/h1-9,14H,10-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPADEKWJMICDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2995945.png)
![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide](/img/structure/B2995946.png)
![2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2995947.png)


![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995952.png)
![N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2995957.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2995958.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2995959.png)
![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2995960.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2995964.png)